An In-depth Technical Guide to 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific salt is limited in publicly accessible literature, this document synthesizes information on the core molecular scaffold, predictable physicochemical properties, and plausible synthetic routes. By examining related aminopyridine and pyrrolidine-substituted aromatic compounds, this guide offers valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. The aminopyridine moiety is a well-established pharmacophore, and its combination with a pyrrolidine ring presents a unique chemical space for exploration in drug discovery.[1][2]
Introduction: The Significance of the Aminopyridine Scaffold
The aminopyridine framework is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[2] These compounds are known to interact with various enzymes and receptors, leading to applications in treating neurological disorders and other conditions.[3][4] The introduction of a pyrrolidine substituent at the 6-position of the 3-aminopyridine core is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide delves into the specifics of the 6-(pyrrolidin-1-yl)pyridin-3-amine structure and its dihydrochloride salt, providing a foundational resource for its synthesis and potential applications.
Chemical Structure and Nomenclature
The core structure consists of a pyridine ring substituted with a pyrrolidin-1-yl group at the 6-position and an amine group at the 3-position. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the basic nitrogen centers of the molecule.
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IUPAC Name: 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride
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Molecular Formula (Free Base): C₉H₁₃N₃[1]
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Molecular Formula (Dihydrochloride): C₉H₁₅Cl₂N₃
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Canonical SMILES (Free Base): C1CCN(C1)C2=NC=C(C=C2)N[1]
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InChI Key (Free Base): PURAXXHYQSQHAA-UHFFFAOYSA-N[1]
Diagram of Chemical Structure:
Caption: Chemical structure of 6-(Pyrrolidin-1-yl)pyridin-3-amine with its dihydrochloride salt.
Physicochemical Properties
| Property | Predicted/Inferred Value (Free Base) | Reference |
| Molecular Weight | 163.22 g/mol | [1] |
| Monoisotopic Mass | 163.11095 Da | [1] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Appearance (Salt) | Likely a solid | |
| Solubility (Salt) | Expected to be soluble in water |
The dihydrochloride salt form is expected to be a crystalline solid with increased water solubility compared to the free base, a common strategy to improve the bioavailability of amine-containing drug candidates.
Synthesis and Purification
A definitive, published synthesis protocol for 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is not available in the current literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of substituted pyridines.[5] The most logical approach involves the nucleophilic aromatic substitution of a suitable starting material, such as 6-chloropyridin-3-amine, with pyrrolidine.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a proposed methodology and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine (Free Base)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq), pyrrolidine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
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Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Reaction Conditions: Heat the reaction mixture to 100-150 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of the Dihydrochloride Salt
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Dissolution: Dissolve the purified 6-(pyrrolidin-1-yl)pyridin-3-amine free base in a suitable anhydrous organic solvent such as diethyl ether, dioxane, or methanol.
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Acidification: Slowly add a solution of hydrogen chloride (2.0-2.2 eq) in the chosen solvent (e.g., HCl in dioxane or diethyl ether) to the stirred solution of the free base.
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Precipitation and Isolation: The dihydrochloride salt should precipitate out of the solution. The solid can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.
Spectroscopic Analysis (Predicted)
Predicting the spectroscopic data is essential for the characterization of a novel compound. The following are anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data based on the structure and data from analogous compounds.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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Pyrrolidine Protons: Two multiplets are expected for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) would likely appear further downfield (around 3.4-3.6 ppm) compared to the β-protons (around 1.9-2.1 ppm).
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Pyridine Ring Protons: The pyridine ring protons are expected in the aromatic region (6.5-8.0 ppm). The proton at the 2-position, being ortho to the electron-donating amino group and the pyrrolidine nitrogen, would likely be the most upfield. The proton at the 4-position would be influenced by both substituents, and the proton at the 5-position would likely be the most downfield.
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Amine Protons: A broad singlet for the -NH₂ protons is expected, the chemical shift of which would be dependent on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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Pyrrolidine Carbons: Two signals are expected for the pyrrolidine carbons, with the α-carbons appearing more downfield (around 45-50 ppm) than the β-carbons (around 25-30 ppm).
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Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the pyrrolidine group (C6) would be the most downfield, followed by the carbon with the amino group (C3). The other carbons (C2, C4, C5) would appear in the typical aromatic region for substituted pyridines.
Mass Spectrometry (MS)
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Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z = 163.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of fragments from the pyrrolidine ring and potentially the loss of the amino group. A prominent fragment would be expected from the cleavage of the C-N bond between the pyridine and pyrrolidine rings.
Potential Applications and Biological Activity
While no specific biological studies on 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride have been identified, the broader class of aminopyridines has a rich pharmacological history.[2] Derivatives of aminopyridine are known to possess a range of activities, including antibacterial, antifungal, and anti-inflammatory properties.[7]
A patent search revealed that derivatives of the related scaffold, 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, have been investigated as potent and functionally active melanin-concentrating hormone receptor-1 (MCH-R1) antagonists.[3] This suggests that the 6-(pyrrolidin-1-yl)pyridin-3-amine core may be a valuable starting point for the design of novel therapeutics targeting G protein-coupled receptors.
Conclusion
6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, and a plausible synthetic pathway. The insights into its potential spectroscopic signature will aid researchers in its identification and characterization. The established biological relevance of the aminopyridine scaffold, coupled with the potential for the pyrrolidine moiety to fine-tune its properties, makes this compound a compelling target for further investigation in drug discovery programs. Future experimental work is necessary to validate the proposed synthesis and to fully elucidate the biological activity profile of this promising compound.
References
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PubChem. 6-(pyrrolidin-1-yl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]
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Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. Available from: [Link]
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Huang, C. Q., Baker, T., Schwarz, D., Fan, J., Heise, C. E., Zhang, M., ... & Zhu, Y. F. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & medicinal chemistry letters, 15(16), 3701–3706. Available from: [Link]
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U.S. Environmental Protection Agency. (2005). Aminopyridines. National Service Center for Environmental Publications. Available from: [Link]
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